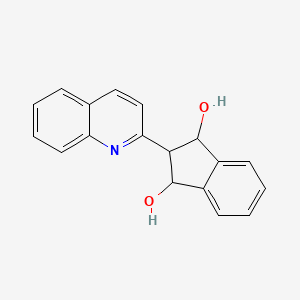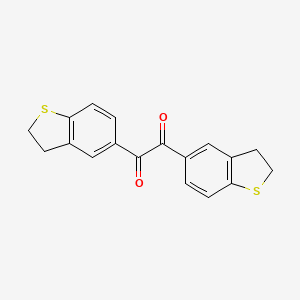
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione is an organic compound known for its unique structure and properties This compound belongs to the class of diketones and features two benzothiophene moieties connected by an ethane-1,2-dione linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses oxalyl chloride as the acylating agent and metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) as catalysts. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives of the benzothiophene rings.
科学的研究の応用
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoresponsive materials.
作用機序
The mechanism of action of bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione involves its interaction with molecular targets through its diketone and benzothiophene moieties. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The compound’s photochromic properties are attributed to the reversible photocyclisation of the diarylethene backbone, which involves the formation and breaking of covalent bonds under light irradiation .
類似化合物との比較
Similar Compounds
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: Similar in structure but with methyl groups on the thiophene rings.
1,2-Bis(benzo[d]imidazol-2-yl)ethane-1,2-dione: Contains benzimidazole rings instead of benzothiophene.
Uniqueness
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione is unique due to its specific combination of benzothiophene rings and diketone linker, which imparts distinct photochromic and electronic properties. This makes it particularly valuable in the development of photoresponsive materials and organic electronic devices.
特性
CAS番号 |
138737-88-9 |
|---|---|
分子式 |
C18H14O2S2 |
分子量 |
326.4 g/mol |
IUPAC名 |
1,2-bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione |
InChI |
InChI=1S/C18H14O2S2/c19-17(13-1-3-15-11(9-13)5-7-21-15)18(20)14-2-4-16-12(10-14)6-8-22-16/h1-4,9-10H,5-8H2 |
InChIキー |
RULXAYUXPOITNJ-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=C1C=C(C=C2)C(=O)C(=O)C3=CC4=C(C=C3)SCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
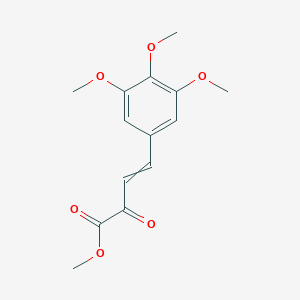
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
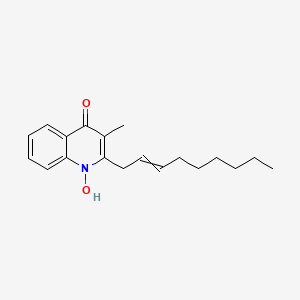
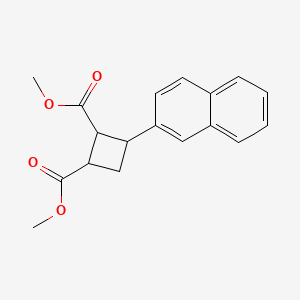
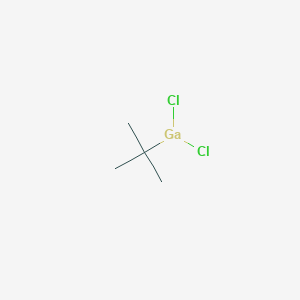
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
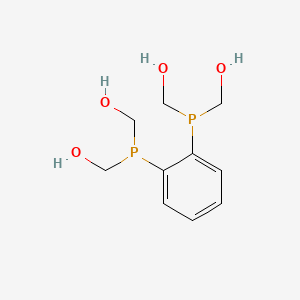
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
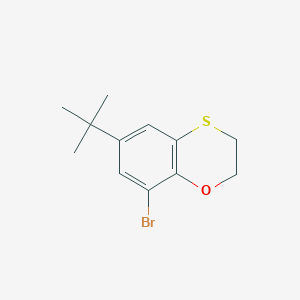
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
